7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Description

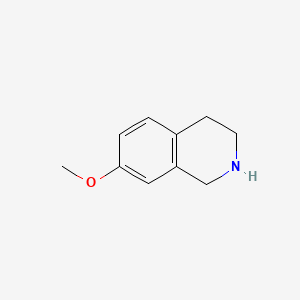

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLFSXCUJYFIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329096 |

Source

|

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43207-78-9 |

Source

|

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis.[1] As a "privileged structure," it is frequently identified in a vast array of pharmacologically active compounds, including alkaloids and clinically significant drugs.[1][2] Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets.

This guide focuses on a key derivative, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline . The presence of the methoxy group at the 7-position is not merely a structural footnote; it significantly influences the molecule's electronic properties and reactivity, particularly in the context of its synthesis. This compound serves as both a valuable synthetic intermediate and a core component in molecules designed for various therapeutic applications, from neuroprotective agents to antiviral inhibitors.[3][4] Understanding its core chemical properties is therefore essential for its effective utilization in research and development.

Core Synthetic Strategies: Constructing the THIQ Framework

The construction of the 7-methoxy-THIQ core is predominantly achieved through two classical, yet powerful, named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes is dictated by the availability of starting materials and the desired substitution pattern.

The Pictet-Spengler Reaction

This is arguably the most direct and widely used method for synthesizing THIQs.[1] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[5][6]

Causality and Mechanism: The reaction's success hinges on the nucleophilicity of the aromatic ring. The methoxy group at the para-position to the cyclization site is a strong electron-donating group, which activates the ring and facilitates the crucial C-C bond-forming step under relatively mild conditions.[7][8] The mechanism proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This intermediate is readily attacked by the electron-rich aromatic ring to forge the new heterocyclic ring, followed by deprotonation to restore aromaticity.[1][7]

Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis

This protocol describes a modern, efficient synthesis adapted from methodologies for similar substituted THIQs.[1] Microwave irradiation significantly accelerates the reaction.

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine 2-(3-methoxyphenyl)ethylamine (1 mmol, 1.0 eq) and formaldehyde (1.2 mmol, 1.2 eq, typically as a 37% aqueous solution or paraformaldehyde).

-

Solvent and Catalyst: Add 3 mL of ethanol, followed by the dropwise addition of trifluoroacetic acid (TFA) (1.1 mmol, 1.1 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

The Bischler-Napieralski Reaction

This two-step sequence provides an alternative route, particularly useful when the corresponding β-phenethylamide is more accessible than the amine. It involves the cyclodehydration of the amide to a 3,4-dihydroisoquinoline, which is then reduced to the final THIQ.[9][10]

Causality and Mechanism: This reaction generally requires harsher conditions than the Pictet-Spengler.[11] A strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is used to convert the amide into a more electrophilic intermediate (e.g., a nitrilium ion).[9] This powerful electrophile then undergoes intramolecular cyclization. The resulting dihydroisoquinoline is an imine, which does not rearomatize and must be subsequently reduced, typically with sodium borohydride (NaBH₄), to afford the saturated tetrahydroisoquinoline.[11]

Experimental Protocol: Two-Step Bischler-Napieralski Synthesis and Reduction

This protocol is a generalized procedure based on established methods.[1]

-

Part A: Bischler-Napieralski Cyclization

-

Reactant Preparation: To a solution of the appropriate N-acyl-2-(3-methoxyphenyl)ethylamine (1 mmol, 1.0 eq) in anhydrous toluene (10 mL), add phosphorus oxychloride (POCl₃) (3 mmol, 3.0 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice. Basify the solution to pH 9-10 with a concentrated ammonium hydroxide solution.

-

Extraction: Extract the product with toluene or DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude 3,4-dihydroisoquinoline intermediate is often used directly in the next step.

-

-

Part B: Reduction to Tetrahydroisoquinoline

-

Reactant Preparation: Dissolve the crude dihydroisoquinoline from Part A (approx. 1 mmol) in methanol (15 mL) and cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Remove the methanol under reduced pressure. Add water (15 mL) to the residue and extract with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the target THIQ.

-

Comparative Summary of Synthetic Routes

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-arylethylamine and an aldehyde/ketone[11] | β-arylethylamide[11] |

| Key Reagents | Protic or Lewis acid (e.g., HCl, TFA)[11] | Dehydrating agent (e.g., POCl₃, P₂O₅)[9] |

| Key Intermediate | Iminium ion[7] | Nitrilium ion (or related species)[9] |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully saturated)[11] | 3,4-Dihydroisoquinoline (imine)[11] |

| Subsequent Steps | Often the final product | Requires a separate reduction step (e.g., with NaBH₄)[11] |

| Reaction Conditions | Generally milder, can approach physiological pH[11] | Typically harsher, requiring heat and strong reagents[9][10] |

Chemical Reactivity and Derivatization

The 7-methoxy-THIQ scaffold possesses two primary sites for chemical modification: the secondary amine at the N-2 position and the electron-rich aromatic ring. The nucleophilic secondary amine is the most common site for derivatization, a crucial step in modulating the molecule's pharmacokinetic and pharmacodynamic properties.

-

N-Substitution Reactions: The nitrogen atom readily undergoes standard N-alkylation and N-acylation reactions. For instance, reaction with various substituted chloroacetamides in the presence of a base like potassium carbonate is a common strategy to introduce diverse side chains, a technique used in the synthesis of HIV-1 reverse transcriptase inhibitors.[4][12]

-

Oxidative C-H Functionalization: Modern synthetic methods enable the direct functionalization of the C-1 position. For example, copper-catalyzed coupling with organozinc reagents or diethyl azodicarboxylate (DEAD)-mediated arylation with Grignard reagents allows for the introduction of aryl groups at the benzylic C-1 position, expanding structural diversity.[13]

These derivatization strategies are fundamental to exploring the structure-activity relationship (SAR) of THIQ-based compounds, allowing researchers to fine-tune their biological activity against targets like sigma-2 receptors or viral enzymes.[14][15]

Spectroscopic and Physicochemical Properties

Accurate characterization is critical for confirming the identity and purity of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [16] |

| Molecular Weight | 163.22 g/mol | [16] |

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | [16] |

| CAS Number | 43207-78-9 | [16] |

| XLogP3 (Predicted) | 1.3 | [16] |

| Hydrogen Bond Donors | 1 (the N-H group) | [17] |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | [17] |

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic signatures for the 7-methoxy-THIQ core, compiled from data on closely related analogues.[18][19][20]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR (CDCl₃) | Singlet | ~3.8 ppm | -OCH₃ protons |

| Multiplet | ~6.6-7.0 ppm | Aromatic protons (H-5, H-6, H-8) | |

| Singlet/Broad Singlet | ~1.5-2.5 ppm | N-H proton (can exchange with D₂O) | |

| Triplet/Multiplet | ~2.7-2.9 ppm | C-4 protons (-CH₂-) | |

| Triplet/Multiplet | ~3.0-3.2 ppm | C-3 protons (-CH₂-N) | |

| Singlet/Multiplet | ~3.9-4.1 ppm | C-1 protons (benzylic -CH₂-N) | |

| ¹³C NMR (CDCl₃) | Quartet | ~55-56 ppm | -OCH₃ carbon |

| Singlets | ~110-135 ppm | Aromatic carbons (non-quaternary) | |

| Singlets | ~145-158 ppm | Aromatic carbons (quaternary, C-O, C-C) | |

| Triplet | ~29 ppm | C-4 carbon | |

| Triplet | ~42 ppm | C-3 carbon | |

| Triplet | ~47 ppm | C-1 carbon | |

| IR Spectroscopy | Sharp, medium stretch | 3300-3350 cm⁻¹ | N-H stretch |

| Stretches | 2850-3000 cm⁻¹ | Aliphatic and aromatic C-H stretches | |

| Sharp, strong stretch | ~1610, ~1500 cm⁻¹ | C=C aromatic ring stretches | |

| Strong stretch | ~1250 cm⁻¹ | Aryl-O-CH₃ ether stretch | |

| Mass Spectrometry | Molecular Ion Peak | m/z = 163 [M]⁺ | Molecular Weight |

| Major Fragment | m/z = 134 | Loss of ethylamine moiety (retro-Diels-Alder type) |

Conclusion

7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemically versatile and synthetically accessible molecule of significant interest to the scientific community. Its synthesis is dominated by robust and well-understood methodologies like the Pictet-Spengler and Bischler-Napieralski reactions, with the activating methoxy group playing a key role in facilitating these transformations. The reactivity of its secondary amine and aromatic core allows for extensive derivatization, making it an invaluable scaffold for developing novel therapeutic agents. A thorough understanding of its chemical synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is paramount for any researcher aiming to leverage this powerful building block in drug discovery and organic synthesis.

References

-

Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

-

Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

-

CUTM Courseware. Synthesis of isoquinolines. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

-

Organic Reactions, Inc. (2025). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]

-

Wikipedia. Pictet–Spengler reaction. Available from: [Link]

-

Semantic Scholar. Synthesis and Characterization of N-Substituted Tetrahydroiso- quinoline Derivatives via a Pictet-Spengler Condensation. Available from: [Link]

-

ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PubMed Central. Available from: [Link]

-

Lifescience Global. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling. Available from: [Link]

-

National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

-

PubMed. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PubMed Central. Available from: [Link]

-

BioMed Central. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Available from: [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Available from: [Link]

-

PubChem. 7-Methoxy-1,2,3,4-tetrahydroquinoline (CID 16244388). Available from: [Link]

-

PubChem. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline (CID 15623). Available from: [Link]

-

PubChem. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline (CID 417288). Available from: [Link]

-

SpectraBase. 6-Ethoxy-1-(3-iodo-phenyl)-7-methoxy-1,2,3,4-tetrahydro-isoquinoline - 1H NMR Spectrum. Available from: [Link]

-

SpectraBase. 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline - Vapor Phase IR Spectrum. Available from: [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

-

ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]

- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

ResearchGate. Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN. Available from: [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

-

PubChem. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CID 276571). Available from: [Link]

-

PubChemLite. 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

-

PrepChem.com. Synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline. Available from: [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]

-

PubChem. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (CID 10302). Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 14. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 16. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

7-Methoxy-1,2,3,4-tetrahydroisoquinoline synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Abstract

This guide provides a comprehensive technical overview of the primary synthetic mechanisms for producing 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, a crucial scaffold in medicinal chemistry and alkaloid synthesis. We will conduct a deep dive into the two cornerstone methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski cyclization followed by reduction. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed, self-validating protocols, comparative data tables, and mechanistic diagrams are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal template for interacting with biological targets. The 7-methoxy substituted variant, in particular, is a key intermediate in the synthesis of numerous pharmacologically active compounds, including sigma-2 receptor ligands and analogs of naturally occurring alkaloids.[1] Understanding the nuances of its synthesis is therefore fundamental for advancements in neuropharmacology, oncology, and beyond. This document elucidates the core synthetic routes, focusing on the underlying chemical principles that govern their success.

Part 1: The Pictet-Spengler Reaction: A Direct and Atom-Economical Approach

The Pictet-Spengler reaction, first reported in 1911, is a powerful and direct method for constructing the THIQ skeleton.[2][3][4] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular cyclization.[5] For the synthesis of 7-Methoxy-THIQ, the logical starting materials are 3-methoxyphenethylamine and, most commonly, formaldehyde.

Mechanistic Deep Dive

The elegance of the Pictet-Spengler reaction lies in its sequential, acid-catalyzed mechanism that proceeds through two key stages: iminium ion formation and intramolecular electrophilic aromatic substitution.

-

Schiff Base and Iminium Ion Formation : The reaction initiates with the condensation of the primary amine of 3-methoxyphenethylamine and the carbonyl compound (e.g., formaldehyde). This forms a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion intermediate.[6][7] The generation of this potent electrophile is the driving force for the entire cyclization process.[3]

-

Intramolecular Electrophilic Aromatic Substitution (SEAr) : The electron-rich aromatic ring of the phenethylamine moiety acts as the nucleophile. The methoxy group at the meta-position is a crucial activating group; its electron-donating nature enhances the nucleophilicity of the ring, facilitating the attack.[6] The cyclization occurs at the C-6 position, which is para to the activating methoxy group, leading to the desired 7-methoxy substitution pattern in the final product. This regioselectivity is a classic example of directing effects in electrophilic aromatic substitution.

-

Rearomatization : The attack on the iminium ion transiently disrupts the aromaticity of the benzene ring. A final deprotonation step restores aromaticity and yields the stable 1,2,3,4-tetrahydroisoquinoline product.[8]

Visualization: Pictet-Spengler Mechanism

Caption: Key stages of the Pictet-Spengler reaction.

Field-Proven Insights & Protocol

Causality Behind Experimental Choices:

-

Acid Catalyst: Strong protic acids like HCl or trifluoroacetic acid (TFA) are typically used.[3] Their primary role is to protonate the carbonyl and, more importantly, the subsequent Schiff base to generate the highly reactive iminium ion. Without a sufficiently strong acid, the imine is not electrophilic enough for the ring closure to occur efficiently.

-

Solvent: Protic solvents are common, but the reaction can also be performed in aprotic media.[3] The choice of solvent can influence reaction times and yields.

-

Temperature: While traditionally performed with heating, reactions with highly activated aromatic rings (like the one in our substrate) can often proceed under milder conditions.[3][7]

-

Modern Approaches: Microwave-assisted Pictet-Spengler reactions have gained traction.[9][10] Microwave irradiation provides uniform and rapid heating, often leading to significantly reduced reaction times and improved yields, making it a valuable technique for library synthesis and process optimization.[11]

Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 3-methoxyphenethylamine (1.0 mmol, 1 equiv.) in a suitable solvent such as ethanol (3 mL).

-

Carbonyl Addition: Add aqueous formaldehyde (37 wt. %, 1.2 mmol, 1.2 equiv.) to the solution.

-

Acidification: Carefully add trifluoroacetic acid (TFA) (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes.[11]

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic (~8-9).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

| Parameter | Typical Conditions | Rationale |

| Substrate | 3-Methoxyphenethylamine | Provides the core structure with the directing methoxy group. |

| Carbonyl | Formaldehyde | Leads to an unsubstituted C-1 position in the product. |

| Catalyst | HCl, TFA | Protonates the intermediate to form the reactive iminium ion. |

| Temperature | 80-120°C (Microwave) | Accelerates the rate-determining cyclization step.[11] |

| Solvent | Ethanol, Acetonitrile | Solubilizes reactants and facilitates heat transfer. |

| Yield | 75-95% | Generally high due to the activated aromatic ring.[9][10] |

Part 2: The Bischler-Napieralski Reaction: A Two-Step Strategy

The Bischler-Napieralski reaction is another cornerstone for isoquinoline synthesis, first discovered in 1893.[12][13] Unlike the Pictet-Spengler, this method is a two-step process to obtain the desired tetrahydroisoquinoline. It begins with the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced.[14][15]

Mechanistic Deep Dive

Step 1: Bischler-Napieralski Cyclization

-

Amide Activation: The process starts with an N-acylated 3-methoxyphenethylamine. This amide is activated by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][16]

-

Nitrilium Ion Intermediate: While several mechanistic pathways have been proposed, substantial evidence points to the formation of a highly electrophilic nitrilium ion intermediate.[14][16][17] This intermediate is generated by the elimination of the carbonyl oxygen, facilitated by the dehydrating agent. The formation of styrene byproducts via a retro-Ritter reaction provides strong evidence for the existence of this nitrilium intermediate.[12][14]

-

Intramolecular SEAr: Similar to the Pictet-Spengler reaction, the activated aromatic ring attacks the electrophilic nitrilium ion. The cyclization occurs para to the electron-donating methoxy group, yielding a 7-methoxy-3,4-dihydroisoquinolinium species.[12]

-

Product Formation: The reaction concludes to give the neutral 7-methoxy-3,4-dihydroisoquinoline, an imine.

Step 2: Reduction to Tetrahydroisoquinoline The 3,4-dihydroisoquinoline intermediate contains a C=N double bond (an imine). This must be reduced to a single bond to yield the final saturated heterocyclic ring. This is typically achieved using a standard reducing agent.

-

Hydride Reduction: Sodium borohydride (NaBH₄) is a common and effective choice for this reduction.[16] The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbon of the imine.

-

Protonation: A subsequent protonation step, usually from the solvent (e.g., methanol or ethanol), quenches the resulting anion to give the final 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Visualization: Bischler-Napieralski and Reduction Workflow

References

- 1. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. name-reaction.com [name-reaction.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 17. Bischler napieralski reaction | PPTX [slideshare.net]

Biological role of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide on the Biological Role of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Abstract

7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities and presence in both plants and mammals.[1] This technical guide provides a comprehensive overview of the biological role of 7-MeO-THIQ, synthesizing current research for scientists and drug development professionals. We will explore its potential endogenous formation, key molecular targets, and mechanisms of action, including its role as a monoamine oxidase inhibitor and its interactions with various receptor systems. The guide will also delve into its neuropharmacological effects, potential therapeutic applications in neurodegenerative disorders, and other biological activities. Detailed experimental protocols and visual summaries of key pathways are provided to facilitate further research and development in this area.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[2][3] THIQ-based molecules have demonstrated activities ranging from anticancer and antimicrobial to potent effects on the central nervous system.[2][3] Their structural similarity to endogenous neurotransmitters has led to significant interest in their role as neuromodulators and their potential involvement in the pathology of neurodegenerative diseases such as Parkinson's disease.[4]

7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) is a specific analogue within this class, characterized by a methoxy group at the 7th position of the isoquinoline ring system. This substitution can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for various biological targets. This guide aims to provide an in-depth analysis of the known and potential biological roles of 7-MeO-THIQ, offering a foundation for future research and therapeutic development.

Endogenous Presence and Biosynthesis

While the direct endogenous presence of 7-MeO-THIQ in mammals is not definitively established, several other THIQ derivatives have been identified in the human brain and are considered endogenous compounds.[4][5] These compounds are believed to be formed through the Pictet-Spengler condensation, a chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[2][6]

The proposed biosynthetic pathway for 7-MeO-THIQ would likely involve the condensation of a methoxylated phenylethylamine derivative with an endogenous aldehyde, such as formaldehyde or acetaldehyde. The presence of electron-donating groups like a methoxy substituent on the aromatic ring can facilitate this cyclization reaction.[2] Further enzymatic modifications, such as N-methylation, can also occur, leading to a variety of THIQ derivatives.[7][8][9]

Caption: Proposed biosynthetic pathway for 7-MeO-THIQ.

Molecular Targets and Mechanisms of Action

The biological effects of 7-MeO-THIQ and related compounds are mediated through their interaction with several key molecular targets.

Monoamine Oxidase (MAO) Inhibition

| Compound Class | Target | Activity (IC50) | Reference |

| Dopamine-derived THIQs | MAO | Potent Inhibition | [13] |

| 1-Methyl-THIQ | MAO-A/B | Reversible Inhibition | [15] |

Receptor Interactions

The THIQ scaffold has been shown to interact with a variety of G protein-coupled receptors (GPCRs) and other receptor systems. The specific substitution pattern on the THIQ ring system dictates the affinity and selectivity for these receptors.

-

Sigma Receptors: Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as high-affinity ligands for the sigma-2 receptor, which is overexpressed in some cancer cells.[16]

-

Orexin Receptors: The 6- and 7-positions of the THIQ nucleus have been identified as important for developing selective antagonists for the orexin 1 receptor, which is involved in the regulation of wakefulness and appetite.[17]

-

Melanocortin Receptors: The THIQ scaffold is a core component of potent agonists for the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.[18][19][20][21]

While specific binding data for 7-MeO-THIQ at these receptors is limited, the known structure-activity relationships of related compounds suggest that it may possess affinity for one or more of these targets.

| THIQ Derivative Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |

| 6,7-Dimethoxy-THIQs | Sigma-2 | 5-6 nM (Ki) | [16] |

| Substituted THIQs | Orexin 1 | 23.7 nM (Ke) | [17] |

| THIQ (nonpeptide agonist) | MC4R | 1.2 nM (IC50) | [20] |

Neuroprotective Mechanisms

Beyond MAO inhibition, THIQs may exert neuroprotective effects through various mechanisms. Some studies on related compounds have shown the ability to protect neuronal cells from oxidative stress-induced apoptosis.[22] This can involve the modulation of key signaling proteins such as glycogen synthase kinase-3 (GSK-3) and the expression of anti-apoptotic proteins like Bcl-2.[22] The antioxidant properties of some THIQs may also contribute to their neuroprotective profile by scavenging free radicals.[14]

Caption: Hypothetical neuroprotective signaling pathway of 7-MeO-THIQ.

Pharmacological and Toxicological Profile

Neuropharmacological Effects

The potential for 7-MeO-THIQ to act as an MAO inhibitor and interact with various CNS receptors suggests a significant neuropharmacological profile. Its ability to modulate monoaminergic neurotransmission could have implications for mood disorders. Furthermore, the link between THIQs and Parkinson's disease is complex; while some dopamine-derived THIQs are considered potential neurotoxins, others, particularly 1-methyl-THIQ, have demonstrated neuroprotective properties in animal models of the disease.[4][14][15][23] The presence of THIQs in certain foods also raises the possibility of dietary contributions to their levels in the brain.[24]

Other Biological Activities

The diverse biological activities of the THIQ scaffold suggest that 7-MeO-THIQ may have effects beyond the nervous system. For instance, related compounds have shown anticancer activity, potentially through interactions with targets like the sigma-2 receptor.[16][22] Anti-inflammatory and immunomodulatory effects have also been reported for some psychedelics with structural similarities, such as 5-MeO-DMT, suggesting another avenue for investigation.[25][26]

Toxicology

The toxicological profile of 7-MeO-THIQ has not been extensively studied. However, some THIQ derivatives, particularly those derived from dopamine, can undergo oxidation to form reactive quinone species and generate reactive oxygen species, which can lead to cellular damage.[27] Therefore, a thorough toxicological assessment would be crucial for any potential therapeutic development of 7-MeO-THIQ.

Experimental Methodologies

To facilitate further research, a generalized protocol for an in vitro MAO inhibition assay is provided below.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 7-MeO-THIQ on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

7-Methoxy-1,2,3,4-tetrahydroisoquinoline (test compound)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Potassium phosphate buffer

-

Spectrofluorometer

Procedure:

-

Prepare Reagents: Dissolve the test compound and control inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

-

Enzyme Reaction: In a 96-well plate, add the potassium phosphate buffer, the enzyme (MAO-A or MAO-B), and the test compound/control at various concentrations.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline for the kynuramine reaction) using a spectrofluorometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro MAO inhibition assay.

Future Directions and Therapeutic Potential

The biological role of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is an area ripe for further investigation. While the broader class of THIQs has been extensively studied, the specific contributions of the 7-methoxy group to the compound's pharmacological profile remain to be fully elucidated.

Future Research Directions:

-

Endogenous Presence: Utilize advanced mass spectrometry techniques to determine if 7-MeO-THIQ is endogenously present in mammalian tissues, particularly the brain.

-

Target Identification: Conduct comprehensive screening to identify the specific molecular targets of 7-MeO-THIQ, including a detailed analysis of its receptor binding profile and enzyme inhibition kinetics.

-

In Vivo Studies: Perform in vivo studies in animal models of neurological and psychiatric disorders to evaluate the therapeutic potential of 7-MeO-THIQ.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to establish a clear SAR for its biological activities.

The potential of 7-MeO-THIQ as a modulator of monoaminergic systems and its possible interactions with key receptors implicated in a range of disorders make it a compelling candidate for drug discovery programs. A deeper understanding of its biological role could pave the way for the development of novel therapeutics for neurodegenerative diseases, depression, and other conditions.

References

-

Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (n.d.). Spandidos Publications. Retrieved January 4, 2026, from [Link]

-

7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium. (1976). PubMed. Retrieved January 4, 2026, from [Link]

-

Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (2019). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). MDPI. Retrieved January 4, 2026, from [Link]

-

Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (2019). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2017). PubMed. Retrieved January 4, 2026, from [Link]

-

Biosynthesis of Plant Tetrahydroisoquinoline Alkaloids through an Imine Reductase Route. (2019). Europe PMC. Retrieved January 4, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Parkinsonism produced by tetrahydroisoquinoline (TIQ) or the analogues. (1992). PubMed. Retrieved January 4, 2026, from [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. (2017). PubMed. Retrieved January 4, 2026, from [Link]

-

The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). MDPI. Retrieved January 4, 2026, from [Link]

-

[Tetrahydroisoquinolines in Connection With Parkinson's Disease]. (1992). PubMed. Retrieved January 4, 2026, from [Link]

-

Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (2023). MDPI. Retrieved January 4, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling. (2012). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S) - ResearchGate. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Structural insights into ligand recognition and activation of the melanocortin-4 receptor. (2021). Nature. Retrieved January 4, 2026, from [Link]

-

Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. (2023). PubMed. Retrieved January 4, 2026, from [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (2012). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Monoamine oxidase inhibitor. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Retrieved January 4, 2026, from [Link]

-

Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. (2018). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Presence of Tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in Foods: Compounds Related to Parkinson's Disease. (1990). PubMed. Retrieved January 4, 2026, from [Link]

-

Interaction between THIQ and MC4R. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

What are the therapeutic applications for MAO inhibitors? (2024). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

-

Tetrahydroisoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]

-

Signaling Pathways Mediating Alcohol Effects. (2012). PubMed Central. Retrieved January 4, 2026, from [Link]

-

An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. Retrieved January 4, 2026, from [Link]

-

Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. (2021). OUCI. Retrieved January 4, 2026, from [Link]

-

Guidelines for the design and statistical analysis of experiments using laboratory animals. (2010). PubMed. Retrieved January 4, 2026, from [Link]

-

The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). (2022). PubMed Central. Retrieved January 4, 2026, from [Link]

-

The potential of 5-methoxy-N,N-dimethyltryptamine in the treatment of alcohol use disorder: A first look at therapeutic mechanisms of action. (2022). PubMed. Retrieved January 4, 2026, from [Link]

-

Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. (2007). PubMed. Retrieved January 4, 2026, from [Link]

-

The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). (2022). PubMed. Retrieved January 4, 2026, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 12. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 13. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Parkinsonism produced by tetrahydroisoquinoline (TIQ) or the analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of tetrahydroisoquinoline alkaloids in plants

An In-Depth Technical Guide to the Discovery of Tetrahydroisoquinoline Alkaloids in Plants

Authored by: Your Senior Application Scientist

Foreword: The Enduring Significance of Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids (TIQAs) represent a vast and structurally diverse class of natural products, with over 27,000 compounds identified to date.[1] Found across numerous plant families, including the Cactaceae, Chenopodiaceae, and Fabaceae, these molecules are renowned for their wide spectrum of potent pharmacological activities.[2][3] Clinically significant TIQAs are utilized as analgesics, antihypertensives, muscle relaxants, and antitumor agents, among other therapeutic applications.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale behind the discovery, isolation, and characterization of these vital compounds from plant sources.

Part 1: The Genesis of Diversity - Biosynthesis of TIQAs in Planta

The remarkable structural variety of TIQAs originates from a shared biosynthetic pathway, the Pictet-Spengler reaction.[6] This fundamental process involves the condensation of a β-phenylethylamine with an aldehyde or keto acid. In the case of benzylisoquinoline alkaloids (BIAs), one of the largest subclasses of TIQAs, the biosynthesis begins with the amino acid L-tyrosine. Through a series of enzymatic transformations, L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde, which then undergo the Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to form the central intermediate, (S)-norcoclaurine. This core scaffold is then subjected to a cascade of enzymatic modifications, including methylation, hydroxylation, and oxidative coupling, to generate the vast array of BIA structures.[2]

A simplified representation of the early stages of BIA biosynthesis is depicted below. The causality behind this pathway lies in the plant's metabolic machinery to generate complex defensive compounds from simple amino acid precursors. The stereoselectivity of enzymes like NCS is crucial for determining the chirality of the final alkaloid, which in turn dictates its biological activity.

Caption: Generalized biosynthetic pathway of benzylisoquinoline alkaloids (BIAs).

While the Pictet-Spengler reaction is central to TIQA biosynthesis in nature, recent advancements have explored alternative biocatalytic approaches. For instance, imine reductases (IREDs) have been engineered to stereoselectively convert dihydroisoquinoline (DHIQ) precursors into (S)-tetrahydroisoquinolines, offering a highly efficient and adaptable method for producing a variety of plant TIQAs.[6][7][8] This highlights the potential for synthetic biology to complement traditional plant-based discovery.

Part 2: From Plant to Pure Compound - A Validated Extraction and Isolation Workflow

The successful isolation of TIQAs from plant material hinges on a systematic and well-rationalized workflow. The following protocol provides a robust framework that can be adapted for various plant matrices. The self-validating nature of this protocol lies in the iterative use of analytical techniques to monitor the purification process at each stage.

Experimental Protocol: Extraction and Preliminary Purification

-

Sample Preparation:

-

Rationale: To maximize the surface area for solvent penetration and efficient extraction.

-

Procedure: Air-dry the plant material (e.g., leaves, stems, roots) in a well-ventilated area, protected from direct sunlight, to a constant weight. Grind the dried material into a fine powder using a mechanical mill.

-

-

Solvent Extraction:

-

Rationale: The choice of solvent is critical and depends on the polarity of the target TIQAs. A common approach is to start with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent to isolate the alkaloids. Methanol is often used for its ability to extract a broad range of alkaloids.[5][9]

-

Procedure:

-

Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract and repeat the maceration process with fresh solvent at least two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

-

Acid-Base Partitioning:

-

Rationale: This classical technique exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.[10]

-

Procedure:

-

Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with a non-polar solvent like dichloromethane or chloroform to remove neutral compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide to precipitate the free alkaloids.

-

Extract the precipitated alkaloids with dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.

-

-

Workflow Visualization

The following diagram illustrates the logical flow from raw plant material to a purified TIQA, emphasizing the iterative nature of chromatographic purification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine that serves as a crucial scaffold in medicinal chemistry and organic synthesis. As a derivative of the tetrahydroisoquinoline core, it is a structural motif found in numerous natural products and pharmacologically active compounds. Its strategic methoxy substitution influences its electronic properties and metabolic stability, making it a valuable building block for the development of novel therapeutic agents, particularly those targeting neurological disorders. The hydrochloride salt of this compound is often utilized to enhance its solubility in aqueous media for research and formulation purposes. This guide provides a comprehensive overview of the core physicochemical properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, offering insights into its behavior in various experimental settings.

Molecular Structure and Identifiers

The foundational step in understanding the physicochemical nature of a compound is to delineate its molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| CAS Number | 43207-78-9 | |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Canonical SMILES | COC1=CC2=C(CCNC2)C=C1 | |

| InChI Key | BPSLFSXCUJYFIR-UHFFFAOYSA-N |

Core Physicochemical Properties

The physicochemical parameters of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

| Property | Value | Notes |

| Melting Point | 190 °C | Predicted value. |

| Boiling Point | 184-186 °C at 50 Torr | Predicted value. |

| pKa | 9.73 ± 0.20 | Predicted value for the protonated amine. |

| logP | 1.3 | Calculated value, indicating moderate lipophilicity. |

| Solubility | Enhanced solubility of the hydrochloride salt. |

Basicity (pKa)

The basicity of the secondary amine in the tetrahydroisoquinoline ring is a key feature, influencing its ionization state at physiological pH. The predicted pKa of 9.73 suggests that at a pH of 7.4, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline will be predominantly in its protonated, cationic form. This has significant implications for its interaction with biological membranes and receptor binding sites.

The pKa of a compound like 7-Methoxy-1,2,3,4-tetrahydroisoquinoline can be experimentally determined using potentiometric titration. This method involves the gradual addition of a strong acid or base to a solution of the compound and monitoring the corresponding change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited.

-

Initial pH Adjustment: Use a calibrated pH meter to measure the initial pH of the solution. If necessary, adjust the pH to the acidic range (e.g., pH 2-3) using a standard solution of hydrochloric acid to ensure the amine is fully protonated.

-

Titration: Gradually add a standardized solution of sodium hydroxide in small, precise increments.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first derivative of the curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. A calculated logP of 1.3 for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline suggests a balanced hydrophilic-lipophilic character, indicating it can partition into both aqueous and lipid environments.

The shake-flask method remains the gold standard for the experimental determination of logP.

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water (or a buffer of a specific pH, typically 7.4, to mimic physiological conditions).

-

Dissolution: Accurately weigh a sample of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline and dissolve it in a known volume of one of the prepared phases.

-

Partitioning: Add a known volume of the second phase to the first, and vigorously shake the mixture for a sufficient period to allow for equilibrium to be reached.

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the base-10 logarithm

A Comprehensive Technical Guide to the Solubility of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

7-Methoxy-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of bioactive molecules. The tetrahydroisoquinoline scaffold is a common feature in many natural products and synthetic drugs, often associated with neurological and antimicrobial activities. The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent compound, making it more amenable for use in various research and development applications.[1]

Chemical Structure:

-

Compound Name: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

Molecular Formula: C₁₀H₁₃NO · HCl[1]

-

Molecular Weight: 199.68 g/mol [1]

-

Appearance: Typically a white solid[1]

-

CAS Number: 43207-78-9[1]

The presence of a basic nitrogen atom in the tetrahydroisoquinoline ring allows for the formation of a hydrochloride salt. This ionization significantly influences the molecule's physicochemical properties, most notably its solubility in aqueous media.

The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that dictates the bioavailability of an orally administered drug. A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic efficacy.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount during the pre-formulation and lead optimization stages of drug discovery.[4][5]

There are two primary types of solubility measurements relevant to drug development:

-

Kinetic Solubility: This is a high-throughput screening method often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic solvent (typically DMSO) stock into an aqueous buffer.[4][5][6] While fast and requiring minimal compound, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[7]

-

Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[8] It is a more time-consuming but also more accurate representation of a compound's true solubility. The shake-flask method is the most common technique for determining thermodynamic solubility.[7][8]

Influence of pH on the Solubility of Hydrochloride Salts

For ionizable compounds like 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, solubility is highly dependent on the pH of the medium. As a salt of a weak base, its solubility is expected to be higher in acidic conditions where the compound exists predominantly in its protonated, more polar (and thus more water-soluble) form. As the pH increases towards and beyond the pKa of the conjugate acid, the compound will deprotonate to its less soluble free base form.

The relationship between pH, pKa, and the solubility of a basic compound can be described by the Henderson-Hasselbalch equation. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized form. A predicted pKa for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is approximately 9.73±0.20, indicating it is a weak base.[9]

Therefore, when determining the solubility of this compound, it is crucial to perform measurements across a physiologically relevant pH range (typically pH 1.2 to 6.8 for oral drug absorption) to construct a pH-solubility profile.[10][11]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol outlines the steps for determining the thermodynamic solubility of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This method is based on the well-established shake-flask technique.[7][8]

Materials and Equipment

-

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions (pH 1.2, 4.5, and 6.8 are recommended for biopharmaceutical classification)[11][12]

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (37 ± 1 °C for biopharmaceutical studies)[10]

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare the required buffer solutions (e.g., pH 1.2, 4.5, 6.8) according to standard pharmacopeial procedures. Ensure the pH of the buffers is verified at the experimental temperature (e.g., 37 °C).[10]

-

Sample Preparation: Add an excess amount of solid 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved. A visual excess is typically sufficient.

-

Addition of Solvent: Add a known volume of each buffer solution to the respective vials containing the solid compound.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases with time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

pH Measurement: Measure and record the pH of the filtrate to ensure that the buffer capacity was sufficient to maintain the target pH.[7]

-

Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[5] This requires the preparation of a calibration curve using standard solutions of known concentrations of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition, typically in units of mg/mL or µM.

Data Presentation

The solubility data should be summarized in a clear and concise table.

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | Experimental Value | Experimental Value |

| 4.5 | 37 | Experimental Value | Experimental Value |

| 6.8 | 37 | Experimental Value | Experimental Value |

| Other pH values | 37 | Experimental Value | Experimental Value |

Experimental Workflow and Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for thermodynamic solubility determination.

Determining pKa by Potentiometric Titration

To fully understand the pH-solubility profile, determining the pKa of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is essential. Potentiometric titration is a reliable method for this purpose.[13][14][15]

Principle

A solution of the compound is titrated with a strong acid (since the compound is a base), and the pH is monitored as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Abbreviated Protocol

-

Solution Preparation: Prepare a solution of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride of known concentration in purified water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[13]

-

Titration: Calibrate a pH meter with standard buffers.[13] Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Conclusion

While direct, published solubility values for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are scarce, this guide provides the necessary theoretical background and practical, step-by-step protocols for researchers to determine its solubility profile with confidence. By employing the "gold standard" shake-flask method for thermodynamic solubility and considering the influence of pH through pKa determination, scientists and drug development professionals can generate the critical data needed to advance their research and development activities. A thorough understanding of solubility is not merely an academic exercise but a fundamental requirement for the successful translation of a chemical entity into a viable therapeutic agent.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.

- Alves, V. M., Cogo, J., & Franz-Montan, M. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Brazilian Journal of Pharmaceutical Sciences, 53(4).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

- World Health Organization. (2018). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver.

- European Medicines Agency. (2020).

- Singh, S., & Mittal, P. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 523.

- World Health Organization. (2019). Annex 7: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability.

- ICH. (2019).

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Popović, G., Čakar, M., & Agbaba, D. (2013). Development of Methods for the Determination of pKa Values. In book: Electroanalysis in Biomedical and Pharmaceutical Sciences, 17-48.

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Emerging Drugs.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 43207-78-9 [amp.chemicalbook.com]

- 10. who.int [who.int]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

A Privileged Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide to the 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Core